

# Nanoliposomal Formulation Enhances Bioavailability of Jaspine B in Preclinical Studies

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A comparative analysis of a novel nanoliposomal drug delivery system versus a conventional oral suspension for the anticancer agent Jaspine B has demonstrated a significant improvement in its pharmacokinetic profile, addressing the longstanding challenge of its poor oral bioavailability.

Jaspine B, a synthetic analog of anhydrophytosphingosine, has shown considerable promise as an anticancer agent; however, its clinical development has been hampered by low systemic exposure when administered orally.[1][2][3] Preclinical studies in rats have reported an oral bioavailability as low as 6.2%, a significant barrier to its therapeutic application.[2][4][5] To overcome this limitation, a liposomal formulation of Jaspine B was developed and its performance was compared to that of a plain oral suspension.[1][6]

# Quantitative Comparison of Pharmacokinetic Profiles

A pharmacokinetic study in Sprague Dawley rats revealed that the liposomal formulation of Jaspine B markedly enhanced its bioavailability. The liposomal formulation resulted in a more than two-fold increase in the area under the curve (AUC), indicating a substantial improvement in overall drug absorption.[1][3] Furthermore, the half-life of Jaspine B was prolonged by more than three-fold with the liposomal formulation, suggesting a sustained systemic exposure.[1][6]



The time to reach maximum plasma concentration (Tmax) was also significantly shorter for the liposomal formulation.[1][2][3]

Pharmacokinetic Parameter	Plain Jaspine B Suspension	Liposomal Jaspine B Formulation
Cmax (ng/mL)	4.59 ± 1.12	Not significantly different
Tmax (h)	6.00 ± 0.02	2.00 ± 0.02
t1/2 (h)	7.9 ± 2.3	26.7 ± 7.3
AUC0–∞ (ng.h/mL)	56.8 ± 12.3	139.7 ± 27.2
Mean Residence Time (MRT) (h)	12.86 ± 3.65	39.13 ± 9.70

Data from a comparative bioavailability study in Sprague Dawley rats.[1][2]

## **Experimental Protocols**

The comparative study was conducted using the following methodologies:

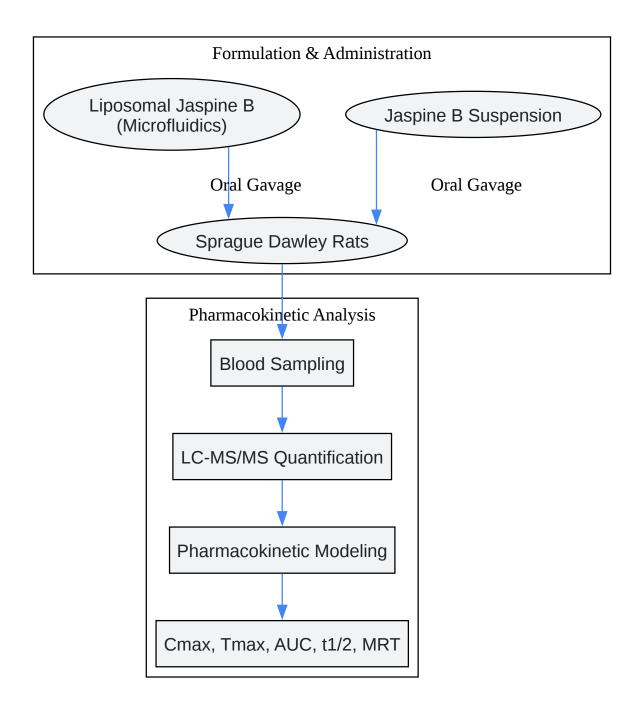
- Formulation: Jaspine B-loaded liposomes were prepared using a microfluidic approach and their morphology and size distribution were characterized by transmission electron microscopy (TEM).[1][3]
- Animal Model: The pharmacokinetic profiles of the two formulations were assessed in Sprague Dawley rats.[1][3][5]
- Analytical Method: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed and validated to quantify Jaspine B concentrations in rat plasma.[1][3][5] The assay demonstrated excellent linearity across a wide concentration range with high intra- and inter-day precision.[1][3][5]
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, and statistical comparisons between the two formulation groups were made using a Student's t-test.[1][2]





### Signaling Pathways and Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative bioavailability study of the Jaspine B formulations.



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Caption: Experimental workflow for Jaspine B bioavailability study.



The enhanced pharmacokinetic properties of the liposomal Jaspine B formulation, particularly the increased systemic exposure and prolonged circulation time, are believed to be the reason for the improved therapeutic outcomes observed in previous pharmacodynamic studies.[1][3] These findings underscore the potential of nanoliposomal delivery systems to improve the clinical viability of promising but poorly bioavailable drug candidates.

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